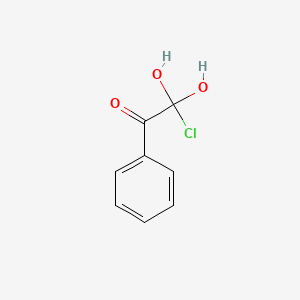
2-Chlorodihydroxyacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorodihydroxyacetophenone, also known as 4-(Chloroacetyl)catechol, is a chemical compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . It appears as a white crystalline powder and is characterized by a phenyl ring with two hydroxyl groups and a chlorine atom attached to it .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorodihydroxyacetophenone typically involves the chlorination of dihydroxyacetophenone. One common method includes the reaction of 3,4-dihydroxyacetophenone with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 2-Chlorodihydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted acetophenones depending on the nucleophile used.
科学的研究の応用
2-Chlorodihydroxyacetophenone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Chlorodihydroxyacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
- 2-Bromo-2’,4’-dihydroxyacetophenone
- 1-(3,4-Dihydroxyphenyl)ethanone
- 2’,4’-Dihydroxyacetophenone
- 4’-Hydroxyacetophenone
Comparison: 2-Chlorodihydroxyacetophenone is unique due to the presence of both hydroxyl groups and a chlorine atom on the phenyl ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .
特性
CAS番号 |
97805-05-5 |
|---|---|
分子式 |
C8H7ClO3 |
分子量 |
186.59 g/mol |
IUPAC名 |
2-chloro-2,2-dihydroxy-1-phenylethanone |
InChI |
InChI=1S/C8H7ClO3/c9-8(11,12)7(10)6-4-2-1-3-5-6/h1-5,11-12H |
InChIキー |
ZFHUIQIYHBOPKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(O)(O)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(O)(O)Cl |
Key on ui other cas no. |
97805-05-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















